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Compound of Interest

Compound Name: 1-Amino-2-methylpropan-2-ol

Cat. No.: B044913 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Amino-2-methylpropan-2-ol (CAS No: 2854-16-2). Due to the limited availability of published

experimental spectra for this specific compound, this guide presents available data and

supplements it with analytical interpretations and comparative data from structurally related

isomers where necessary. The information herein is intended to support research, drug

development, and quality control activities.

Chemical Structure and Properties
IUPAC Name: 1-Amino-2-methylpropan-2-ol

Molecular Formula: C₄H₁₁NO

Molecular Weight: 89.14 g/mol

Structure:

Spectroscopic Data Summary
The following sections summarize the available and inferred spectroscopic data for 1-Amino-2-
methylpropan-2-ol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

The ¹H NMR spectrum of 1-Amino-2-methylpropan-2-ol is expected to show distinct signals

for the different types of protons present in the molecule.

Table 1: ¹H NMR Spectroscopic Data of 1-Amino-2-methylpropan-2-ol

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

~1.2 Singlet 6H 2 x -CH₃

The two methyl

groups are

chemically

equivalent.

~2.6 Singlet 2H -CH₂-
Adjacent to the

amino group.

Variable Broad Singlet 1H -OH

Chemical shift is

concentration

and solvent

dependent. May

exchange with

D₂O.

Variable Broad Singlet 2H -NH₂

Chemical shift is

concentration

and solvent

dependent. May

exchange with

D₂O.

Note: A reported ¹H-NMR spectrum in CDCl₃ showed peaks at 2.60 (s, 2H) and 1.69 (s, 6H),

with no peaks observed for the -OH and -NH₂ protons, likely due to exchange or broadening.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. While

experimental ¹³C NMR data for 1-Amino-2-methylpropan-2-ol is not readily available, the
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expected chemical shifts can be predicted based on its structure and comparison with similar

compounds.

Table 2: Predicted ¹³C NMR Spectroscopic Data of 1-Amino-2-methylpropan-2-ol

Chemical Shift (δ) ppm Carbon Atom Rationale

~25-30 -CH₃

Typical range for methyl

carbons attached to a

quaternary carbon.

~50-55 -CH₂-NH₂
Aliphatic carbon attached to a

primary amine.

~70-75 -C(OH)(CH₃)₂
Quaternary carbon attached to

a hydroxyl group.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1-Amino-2-methylpropan-2-ol is expected to show characteristic absorption

bands for the O-H, N-H, and C-H bonds.

Table 3: Characteristic IR Absorption Bands for 1-Amino-2-methylpropan-2-ol

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H stretch (alcohol)

3400-3250 Medium (two bands) N-H stretch (primary amine)

2970-2850 Strong C-H stretch (aliphatic)

1650-1580 Medium N-H bend (primary amine)

1470-1430 Medium C-H bend (methyl)

1150-1050 Strong C-O stretch (tertiary alcohol)

800-600 Broad N-H wag (primary amine)
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of 1-Amino-2-methylpropan-2-ol is
expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Expected Mass Spectrometry Fragmentation Data for 1-Amino-2-methylpropan-2-ol

m/z Proposed Fragment Ion Fragmentation Pathway

89 [C₄H₁₁NO]⁺ Molecular ion (M⁺)

74 [M - CH₃]⁺ Loss of a methyl radical

59 [M - CH₂NH₂]⁺
Alpha-cleavage, loss of

aminomethyl radical

30 [CH₂NH₂]⁺ Alpha-cleavage

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed above.

These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 5-10 mg of 1-Amino-2-methylpropan-2-ol in
0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR

tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5

seconds.
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Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5

seconds.

Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation: As 1-Amino-2-methylpropan-2-ol is a liquid at room temperature, a

thin film can be prepared by placing a drop of the neat liquid between two sodium chloride

(NaCl) or potassium bromide (KBr) plates.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the clean salt plates.

Place the sample in the spectrometer and record the sample spectrum.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC-MS).

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 10-200).

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.
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Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-Amino-2-methylpropan-2-ol.

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Sample

NMR IR MS

1H & 13C NMR Data
(Chemical Shifts, Coupling)

IR Spectrum
(Functional Groups)

Mass Spectrum
(Molecular Weight, Fragmentation)

Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Disclaimer: The spectroscopic data presented in this guide, particularly for ¹³C NMR, IR, and

MS, are based on predictions and comparisons with structurally similar compounds due to the

limited availability of experimentally derived spectra for 1-Amino-2-methylpropan-2-ol in the

public domain. Researchers are advised to acquire experimental data for their specific samples

for definitive structural confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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